molecular formula C12H16O4 B1326128 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene CAS No. 898759-27-8

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

Cat. No. B1326128
M. Wt: 224.25 g/mol
InChI Key: OTMVVWDRCLJXKA-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene” is a benzene derivative with methoxy groups at the 1 and 2 positions and a 1,3-dioxolane group at the 4 position. The 1,3-dioxolane group is a cyclic acetal, which is often used as a protecting group in organic synthesis .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups have been studied. For example, 1,3-dioxolanes are known to participate in a variety of reactions, including ring-opening reactions .

Scientific Research Applications

Catalysts in Acetylation Reactions

Research shows that dimethoxybenzenes, closely related to 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, have been utilized in acetylation reactions. These substances, including 1,2-dimethoxybenzene, were acetylated using acetic anhydride, catalyzed by zeolites, indicating their potential as catalysts or substrates in organic synthesis (Moreau, Finiels, & Meric, 2000).

Redox Shuttles in Lithium Batteries

Dimethoxybenzene derivatives, including 1,2-dimethoxybenzene, have been investigated as redox shuttles for overcharge protection in lithium batteries. They demonstrate good solubility with organic polar electrolytes, suggesting their application in enhancing the safety and efficiency of lithium batteries (Feng, Ai, Cao, & Yang, 2007).

Antiradical and Antioxidant Properties

Certain dioxolane derivatives, including those related to 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, have shown antiradical activity. These compounds can undergo one-electron oxidation, forming stable radical cations, suggesting potential applications in creating substances with antioxidant properties or in fuel treatments (Vol’eva et al., 2013).

Polymer Synthesis and Characterization

Research on 1,3-dimethoxybenzene, closely related to the chemical , has led to the synthesis of insoluble polymers through electrochemical oxidation. These polymers retain their methoxy groups and exhibit conductive properties, indicating potential applications in materials science and electronics (Martínez et al., 1998).

Applications in Fungicides

Dimethoxybenzene and dioxolane derivatives have been studied for their potential use in fungicides. For instance, certain 1,3-dioxolane-linked triazoles exhibited promising fungicidal activity against various plant diseases, suggesting their application in agricultural chemistry (Gestel, Heeres, Janssen, & Reet, 1980).

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-13-10-4-3-9(7-11(10)14-2)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMVVWDRCLJXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645872
Record name 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

CAS RN

898759-27-8
Record name 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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